isobutyl 4-(isonicotinoylamino)benzoate

Description

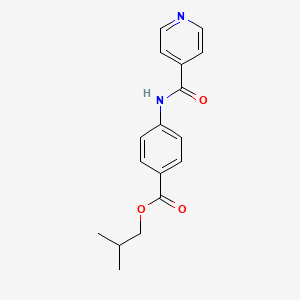

Isobutyl 4-(isonicotinoylamino)benzoate is a benzoate ester derivative characterized by an isonicotinoylamino substituent at the para position of the benzene ring and an isobutyl ester group. The isonicotinoylamino group introduces a pyridine ring, which may enhance hydrogen bonding and alter electronic properties compared to simpler alkylamino substituents (e.g., dimethylamino groups in EDAB) . Such structural features could influence applications in pharmaceuticals, polymer chemistry, or specialty solvents, though further validation is required.

Properties

IUPAC Name |

2-methylpropyl 4-(pyridine-4-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)11-22-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCPUCWXDPWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDAB)

- Reactivity in Polymer Systems: EDAB acts as a co-initiator in resin cements, achieving a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA). This is attributed to its superior electron-donating capacity, which accelerates free-radical polymerization .

- Influence of Additives : The addition of diphenyliodonium hexafluorophosphate (DPI) enhances DC in systems with DMAEMA but has minimal impact on EDAB, suggesting EDAB’s self-sufficiency in redox initiation .

Hypothesis for Isobutyl 4-(Isonicotinoylamino)Benzoate: The isonicotinoylamino group may reduce electron density at the benzene ring due to the pyridine moiety’s electron-withdrawing nature. This could lower reactivity in polymerization compared to EDAB but improve stability in acidic environments.

Toxicity and Irritation Profiles

Isobutyl Benzoate

- Dermal Irritation : In Draize tests, isobutyl benzoate (100%) scored 5 (severe irritation) in rabbits, higher than isopropyl benzoate (score: 3) .

- Acute Toxicity: No adverse effects were observed at 5 ml/kg in rabbits, indicating moderate systemic toxicity .

However, the ester’s bulkiness could reduce dermal absorption compared to smaller alkyl benzoates.

Alkyl Benzoates in General

- Cosmetic/Flavoring : Isobutyl benzoate is FDA-approved for flavoring and perfumery .

- Polymer Chemistry : EDAB is critical in dental resins for improving mechanical properties .

Hypothesis for this compound: The pyridine ring may expand applications into drug delivery (e.g., as a prodrug linker) or antimicrobial coatings, leveraging nicotinamide’s bioactive properties.

Data Tables: Key Comparative Properties

*Calculated molecular weight based on structural similarity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling isobutyl 4-(isonicotinoylamino)benzoate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Ensure adequate ventilation and access to emergency safety showers/eye wash stations .

- Personal Protective Equipment (PPE) : Use safety goggles, impervious gloves, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .

- Storage : Keep containers tightly sealed in well-ventilated areas, away from heat/sparks .

- Spill Management : Clean spills immediately using absorbent materials; avoid discharge into drains or watercourses .

- Rationale: Similar benzoate esters (e.g., isobutyl benzoate) exhibit acute toxicity (oral, dermal) and irritancy .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the ester linkage, isonicotinoyl substitution, and aromatic proton environments. Compare with NIST-standardized benzoate data .

- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity assessment and structural confirmation .

- FT-IR : Identify carbonyl stretches (C=O of ester and amide groups) near 1700–1750 cm and aromatic C-H bends .

- Rationale: Analogous benzoate derivatives (e.g., ethyl 4-substituted benzoates) are validated using these techniques .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Reaction Parameters :

- Temperature : Conduct coupling reactions (e.g., amide bond formation) at 50–60°C to balance kinetics and side-product formation .

- Catalysts : Use coupling agents like EDC/HOBt for efficient amidation between isonicotinic acid derivatives and 4-aminobenzoate esters .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require post-reaction removal via vacuum distillation .

- Yield Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (1:1.2 molar ratio of acid to ester) .

- Rationale: Similar ester-amide syntheses achieve >80% yields under controlled conditions .

Q. What in vitro models are appropriate for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays, given structural similarity to isoniazid .

- Cytotoxicity Screening : Use MTT assays on human keratinocytes (HaCaT cells) to evaluate irritation potential, referencing isobutyl benzoate’s non-irritancy at 2% .

- Enzyme Inhibition Studies : Target enoyl-ACP reductase (InhA) via fluorescence-based assays to explore antimycobacterial mechanisms .

- Rationale: Isobutyl benzoate derivatives show low dermal irritation but require tailored models for specific bioactivity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in toxicity data between structurally similar benzoate esters?

- Methodological Answer :

- Case Study : Isobutyl benzoate (100%) caused severe irritation in rabbits (Draize score = 5) but was non-irritating at 2% .

- Resolution Strategies :

- Dose-Response Analysis : Establish threshold concentrations for toxicity using incremental dosing (e.g., 0.5–5% in PBS) .

- Vehicle Effects : Test compounds in relevant carriers (e.g., DMSO vs. aqueous buffers) to control solubility-driven artifacts .

- Comparative Meta-Analysis : Cross-reference data from standardized databases (e.g., NIST) and peer-reviewed toxicology studies .

- Rationale: Contradictions often arise from concentration differences or assay variability, requiring systematic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.